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Compound of Interest

Compound Name: 5-Methoxy-N,N-diethyltryptamine

CAS No.: 1218-40-2

Cat. No.: B103915

Get Quote

An In-depth Technical Guide to the Synthesis of 5-Methoxy-N,N-diethyltryptamine (5-MeO-

DET)

Introduction
5-Methoxy-N,N-diethyltryptamine, or 5-MeO-DET, is a substituted tryptamine derivative

belonging to a class of compounds known for their interactions with the serotonergic system.

As analogues of the neurotransmitter serotonin, these molecules are subjects of significant

interest in neuropharmacology and medicinal chemistry. This guide provides a comprehensive

overview of the principal synthetic pathways for 5-MeO-DET, designed for researchers and

professionals in drug development. The methodologies discussed are grounded in established

chemical literature, emphasizing strategic decisions, mechanistic underpinnings, and practical

execution.

Retrosynthetic Analysis: Strategic Disconnections
A logical retrosynthetic analysis of the 5-MeO-DET structure reveals several key

disconnections that form the basis of the most common synthetic strategies. The target
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molecule can be conceptually deconstructed at the C-N bond of the diethylamino group, the C-

C bond of the ethylamine side chain, or by building the indole ring itself.

This analysis leads to three primary strategic approaches:

The Speeter-Anthony Tryptamine Synthesis: Building the side chain onto a pre-existing 5-

methoxyindole core.

Reductive Amination: Forming the terminal diethylamine group from a precursor containing

the indole-3-ethylamino moiety or the indole-3-acetaldehyde.

Direct Alkylation of 5-Methoxytryptamine: Attaching ethyl groups to the primary amine of 5-

methoxytryptamine (mexamine).

Below is a logical diagram illustrating these primary retrosynthetic strategies.

Strategy 1: Speeter-Anthony Strategy 2: Reductive Amination Strategy 3: Direct Alkylation

5-MeO-DET

N,N-Diethyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide

Reduction

5-Methoxy-indole-3-acetaldehyde

Reductive Amination
(with Diethylamine)

5-Methoxytryptamine

Reductive Amination
(with Acetaldehyde)

5-Methoxytryptamine

N,N-Diethylation

5-Methoxyindole

from

Diethylamine

from

Oxalyl Chloride

from

Ethylating Agent

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 5-MeO-DET.
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Pathway 1: The Speeter-Anthony Tryptamine
Synthesis
The Speeter-Anthony synthesis is a robust and highly cited method for preparing N,N-

disubstituted tryptamines.[1] This pathway begins with the readily available 5-methoxyindole

and constructs the diethylaminoethyl side chain in three key steps. A recent patent application

highlights a scalable version of this process for a related compound, demonstrating its

industrial relevance.[2][3]

Workflow Overview
Caption: Speeter-Anthony synthesis workflow.

Step-by-Step Experimental Protocol
Step 1: Acylation of 5-Methoxyindole

The synthesis commences with the acylation of 5-methoxyindole at the C3 position, which is

the most nucleophilic site. Oxalyl chloride is the preferred reagent for this transformation as it is

highly reactive and the byproducts (HCl and CO) are gaseous, simplifying purification.

Procedure: A solution of 5-methoxyindole (1.0 eq) in a dry, aprotic solvent such as anhydrous

diethyl ether or tetrahydrofuran (THF) is cooled in an ice bath. To this stirred solution, oxalyl

chloride (1.1 eq) is added dropwise. The reaction is typically rapid, resulting in the

precipitation of the bright yellow-orange 5-methoxyindole-3-glyoxalyl chloride intermediate.

The reaction is stirred cold for 1-2 hours until completion, which can be monitored by Thin

Layer Chromatography (TLC). The intermediate is often not isolated due to its moisture

sensitivity.[2]

Step 2: Amidation with Diethylamine

The crude glyoxalyl chloride intermediate is then reacted directly with diethylamine to form the

corresponding glyoxylamide.

Procedure: A solution of diethylamine (2.5 eq) in the same anhydrous solvent is added slowly

to the cold suspension of the glyoxalyl chloride from Step 1. The excess amine neutralizes

the HCl generated in the first step. The reaction mixture is allowed to warm to room
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temperature and stirred for several hours. The resulting N,N-diethyl-5-methoxyindole-3-

glyoxylamide can be isolated by quenching the reaction with water, separating the organic

layer, and removing the solvent under reduced pressure. The crude product is often a solid

that can be purified by recrystallization.

Step 3: Reduction of the Glyoxylamide

The final step is the reduction of the two carbonyl groups of the glyoxylamide to methylenes.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this

transformation.

Procedure: A suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF is prepared in a flask

under an inert atmosphere (e.g., nitrogen or argon). The N,N-diethyl-5-methoxyindole-3-

glyoxylamide, dissolved in dry THF, is added dropwise to the LiAlH₄ suspension at 0 °C. After

the addition is complete, the reaction is typically heated to reflux for several hours to ensure

complete reduction.

Work-up: The reaction is carefully quenched by sequential, slow addition of water, followed

by a 15% sodium hydroxide solution, and then more water (Fieser work-up). This procedure

is critical for safety and for producing a granular precipitate of aluminum salts that can be

easily filtered off. The filtrate contains the crude 5-MeO-DET. The product can be purified

further by column chromatography or by conversion to a stable salt (e.g., fumarate or

succinate) followed by recrystallization.[1][4]

Pathway 2: Reductive Amination
Reductive amination is a highly efficient and direct method for forming amine bonds.[5][6][7]

This strategy can be applied in two main ways for 5-MeO-DET synthesis: by reacting 5-

methoxy-indole-3-acetaldehyde with diethylamine or by reacting 5-methoxytryptamine with

acetaldehyde.

Workflow A: From 5-Methoxy-indole-3-acetaldehyde
This approach involves the condensation of 5-methoxy-indole-3-acetaldehyde with

diethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ.

Caption: Reductive amination from an aldehyde precursor.
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Protocol: To a solution of 5-methoxy-indole-3-acetaldehyde (1.0 eq) and diethylamine (1.2

eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), a mild

reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added. The

reaction is stirred at room temperature for 12-24 hours. The choice of NaBH(OAc)₃ is

strategic; it is mild enough not to reduce the starting aldehyde and is tolerant of the slightly

acidic conditions that favor iminium ion formation. The reaction is quenched with a saturated

aqueous solution of sodium bicarbonate, and the product is extracted with an organic

solvent.

Workflow B: From 5-Methoxytryptamine
This is an excellent method if 5-methoxytryptamine is the available starting material. The

primary amine is diethyl-alkylated using acetaldehyde as the source of the ethyl groups.

Protocol: 5-Methoxytryptamine (1.0 eq) is dissolved in a solvent such as methanol.

Acetaldehyde (2.2 eq) is added, followed by a reducing agent like sodium cyanoborohydride

(NaBH₃CN) or sodium triacetoxyborohydride. A small amount of acetic acid is often added to

catalyze the formation of the imine/enamine intermediates. The reaction proceeds through

mono-ethylation followed by a second ethylation. The reaction is monitored by TLC and,

upon completion, worked up similarly to the procedure above.

Pathway 3: Direct Alkylation of 5-Methoxytryptamine
While seemingly straightforward, the direct alkylation of 5-methoxytryptamine with an ethylating

agent like ethyl iodide or ethyl bromide can be challenging to control.

Challenges and Considerations
Over-alkylation: The reaction can produce a mixture of the starting material, the mono-

ethylated product (5-MeO-NET), the desired di-ethylated product (5-MeO-DET), and the

quaternary ammonium salt.

Reaction Control: Careful control of stoichiometry, temperature, and the addition rate of the

alkylating agent is required. The use of a hindered base can help minimize the formation of

the quaternary salt.
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Purification: The resulting mixture often requires extensive chromatographic purification to

isolate the desired product in good purity.

Due to these control issues, reductive amination (Pathway 2B) is generally the superior method

for the N,N-diethylation of 5-methoxytryptamine.

Comparative Analysis of Synthesis Pathways

Feature
Pathway 1:
Speeter-Anthony

Pathway 2:
Reductive
Amination

Pathway 3: Direct
Alkylation

Starting Material 5-Methoxyindole

5-MeO-indole-3-

acetaldehyde or 5-

Methoxytryptamine

5-Methoxytryptamine

Number of Steps 2-3 1 1

Reagent Toxicity
High (Oxalyl chloride,

LiAlH₄)

Moderate

(NaBH(OAc)₃,

NaBH₃CN)

Moderate (Ethyl

halides)

Scalability
Good, demonstrated

in patents[2]
Excellent Poor to Moderate

Control & Selectivity Excellent Excellent
Poor, risk of over-

alkylation

Typical Yields Good to Excellent Good to Excellent Variable, often lower

Overall

Recommendation

Robust, reliable, and

well-documented.

Highly efficient and

clean, especially from

5-methoxytryptamine.

Not recommended

due to poor selectivity.

Purification and Characterization
Regardless of the synthetic route, the final product requires purification and rigorous

characterization to confirm its identity and purity, which is essential for any scientific application.

Purification: The crude 5-MeO-DET freebase is typically an oil. It can be purified by silica gel

column chromatography. A more effective method for obtaining a stable, crystalline solid is to
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convert the freebase to a salt.[1] Common salts include the fumarate, succinate, or

hydrochloride, which can be prepared by dissolving the freebase in a suitable solvent (e.g.,

acetone or isopropanol) and adding a stoichiometric amount of the corresponding acid.[4]

The resulting salt often precipitates and can be further purified by recrystallization.

Characterization: The structure and purity of the final product should be confirmed using

modern analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm

the molecular structure.

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern,

confirming the identity of the compound.

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the

final product.

Conclusion
Several viable synthetic pathways exist for the preparation of 5-Methoxy-N,N-
diethyltryptamine. The Speeter-Anthony synthesis starting from 5-methoxyindole is a classic,

multi-step but highly reliable method suitable for large-scale production. For laboratory-scale

synthesis, reductive amination offers a more direct and efficient route, particularly the N,N-

diethylation of 5-methoxytryptamine with acetaldehyde, which provides high yields and

excellent selectivity. Direct alkylation is generally avoided due to a lack of control. The choice of

pathway will ultimately depend on the availability of starting materials, the desired scale of the

synthesis, and the laboratory's capabilities. In all cases, rigorous purification and

characterization are paramount to ensure the quality of the final compound for research and

development purposes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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